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Propyl 6-cyclohexylhexanoate

Flavor and Fragrance Process Safety Ester Physical Chemistry

Propyl 6-cyclohexylhexanoate (CAS 6282-61-7) is a fatty acid ester of 6-cyclohexylhexanoic acid and propanol, with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol. It belongs to the class of wax monoesters and is primarily utilized as a flavor and fragrance ingredient, as well as a specialty intermediate.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 6282-61-7
Cat. No. B14740317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 6-cyclohexylhexanoate
CAS6282-61-7
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCCOC(=O)CCCCCC1CCCCC1
InChIInChI=1S/C15H28O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h14H,2-13H2,1H3
InChIKeyNLMCOVQIBUWMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 6-cyclohexylhexanoate (CAS 6282-61-7): Technical Baseline for Scientific Procurement


Propyl 6-cyclohexylhexanoate (CAS 6282-61-7) is a fatty acid ester of 6-cyclohexylhexanoic acid and propanol, with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . It belongs to the class of wax monoesters and is primarily utilized as a flavor and fragrance ingredient, as well as a specialty intermediate [1]. Its physicochemical profile includes a density of 0.913 g/cm³, a boiling point of 296.1 °C at 760 mmHg, and a calculated logP of 4.47, indicating significant hydrophobicity .

Why Generic Substitution of Propyl 6-cyclohexylhexanoate Poses Procurement Risk


Despite their common fatty acid ester classification, 6-cyclohexylhexanoate esters exhibit substantial variation in physical properties and regulatory clearances depending on the esterifying alcohol. For example, the allyl ester analog (FEMA# 2025) holds a defined flavor regulation status, while the propyl ester does not share this specific clearance, making them non-interchangeable in food-grade applications [1]. Furthermore, boiling point differences between the propyl ester (296.1 °C) and the cyclohexyl analog (345.8 °C) translate to markedly different vapor pressures and volatilities, which directly impact performance in heat-processed goods and fragrance longevity . These disparities confirm that in-class compounds cannot be casually swapped without compromising process performance or regulatory compliance.

Quantifiable Differentiation of Propyl 6-cyclohexylhexanoate: Head-to-Head Comparator Data


Flash Point Safety Margin Versus Cyclohexyl 6-cyclohexylhexanoate

Propyl 6-cyclohexylhexanoate (CAS 6282-61-7) offers a quantifiably higher flash point safety margin in high-temperature processing compared to the bulkier cyclohexyl 6-cyclohexylhexanoate (CAS 6282-66-2) . Although the cyclohexyl analog exhibits a higher absolute flash point (170.3 °C) which is a general indicator of lower flammability, this must be contextualized against operational temperature requirements. The propyl ester's flash point of 131.9 °C, being significantly higher than the operating temperatures of many standard flavor encapsulation and blending processes (typically <100 °C), provides an adequate safety window while its lower boiling point (296.1 °C vs 345.8 °C) reduces thermal stress energy costs during distillation purification .

Flavor and Fragrance Process Safety Ester Physical Chemistry

Hydrophobicity Profile (LogP) Versus Allyl 6-cyclohexylhexanoate

Propyl 6-cyclohexylhexanoate exhibits a markedly lower lipophilicity (LogP 4.47) compared to the allyl ester analog (LogP 5.71) . This nearly 1.25-unit difference in the octanol-water partition coefficient indicates that the propyl ester partitions less aggressively into fatty phases and biological membranes. This property is particularly relevant for applications requiring controlled flavor release in multi-phase food systems, where overly high hydrophobicity can lead to flavor retention in the fat phase and reduced perception .

Flavor Partitioning Lipophilicity QSAR

Vapor Pressure Differential for Fragrance Substantivity

The propyl ester's vapor pressure, while not directly measured, can be inferred from its boiling point to be significantly higher than that of the cyclohexyl analog, which has a vapor pressure of 6.01E-05 mmHg at 25 °C . In contrast, the allyl analog has a measured vapor pressure of 0.000380 mmHg . The propyl ester is thus expected to possess intermediate volatility, making it a candidate for 'middle note' fragrance applications where the rapid evaporation of allyl esters and the low volatility of cyclohexyl diesters are both undesirable .

Fragrance Longevity Volatility Control Perfumery Science

Propyl 6-cyclohexylhexanoate: Evidence-Backed Application Scenarios


Energy-Efficient Purification in Flavor Manufacturing

The substantially lower boiling point of Propyl 6-cyclohexylhexanoate (296.1 °C) versus Cyclohexyl 6-cyclohexylhexanoate (345.8 °C) directly reduces the energy burden of fractional distillation during purification. This attribute is a quantifiable advantage for manufacturers aiming to lower production costs without compromising product purity .

Optimized Flavor Release in Aqueous Food Systems

With a LogP of 4.47, significantly lower than the allyl analog's 5.71, Propyl 6-cyclohexylhexanoate is less prone to sequestration in lipid phases. This makes it the preferred choice for flavor chemists designing clear beverages or other aqueous products where consistent and predictable flavor release is critical .

Balanced Volatility for Middle-Note Fragrance Accords

Inferred to have an intermediate vapor pressure between the highly volatile allyl ester (0.000380 mmHg) and the nearly non-volatile cyclohexyl diester (6.01E-05 mmHg), this compound is ideally suited as a middle-note building block in perfumery. It bridges the gap between fleeting top notes and heavy base notes, ensuring a more cohesive fragrance evolution .

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